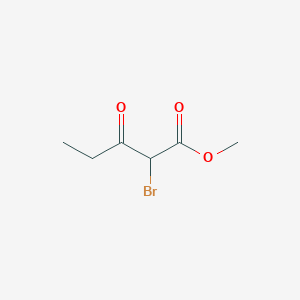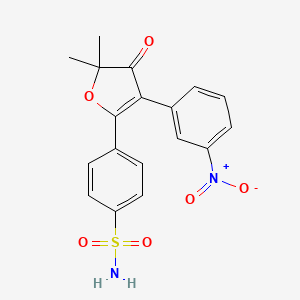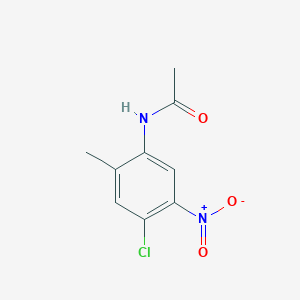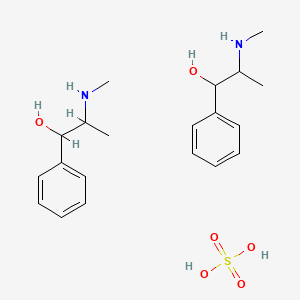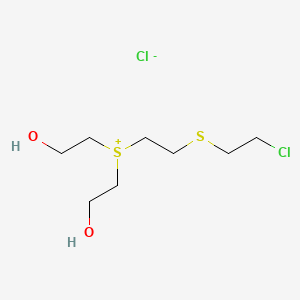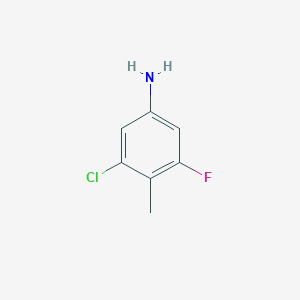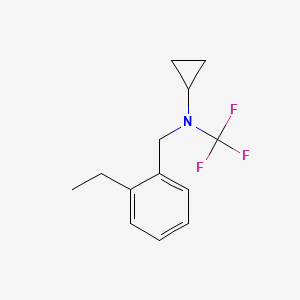
N-(2-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine is an organic compound that belongs to the class of cyclopropanamines This compound is characterized by the presence of a cyclopropane ring, an ethylbenzyl group, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Ethylbenzyl Group: The ethylbenzyl group can be introduced through a nucleophilic substitution reaction, where an appropriate benzyl halide reacts with a nucleophile.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction, where a trifluoromethylating agent reacts with an appropriate substrate.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. The specific methods may vary depending on the scale of production and the desired properties of the final product.
化学反応の分析
Types of Reactions
N-(2-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents for substitution reactions include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
科学的研究の応用
N-(2-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as its effects on enzymes, receptors, and cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals, materials, and other industrial products.
作用機序
The mechanism of action of N-(2-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine involves its interaction with molecular targets, such as enzymes, receptors, and other proteins. The compound may exert its effects through various pathways, including:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes, affecting metabolic processes and cellular functions.
Modulation of Cellular Processes: The compound may influence various cellular processes, such as cell proliferation, differentiation, and apoptosis.
類似化合物との比較
N-(2-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine can be compared with other similar compounds, such as:
N-(2-ethylbenzyl)-N-methylcyclopropanamine: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-(2-ethylbenzyl)-N-(trifluoromethyl)cyclopropane: This compound lacks the amine group, which may affect its reactivity and interactions with molecular targets.
N-(2-ethylbenzyl)-N-(trifluoromethyl)cyclopropanol: This compound contains a hydroxyl group instead of an amine group, which may influence its chemical and biological activities.
特性
分子式 |
C13H16F3N |
|---|---|
分子量 |
243.27 g/mol |
IUPAC名 |
N-[(2-ethylphenyl)methyl]-N-(trifluoromethyl)cyclopropanamine |
InChI |
InChI=1S/C13H16F3N/c1-2-10-5-3-4-6-11(10)9-17(12-7-8-12)13(14,15)16/h3-6,12H,2,7-9H2,1H3 |
InChIキー |
KWPCGRVESVWJDH-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1CN(C2CC2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


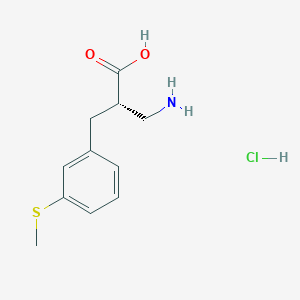
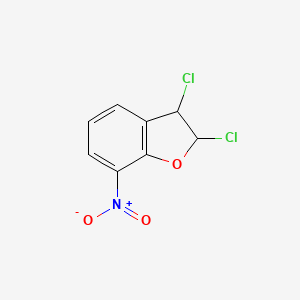
![Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate](/img/structure/B13977220.png)
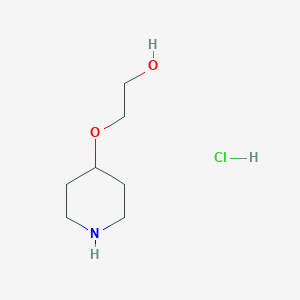
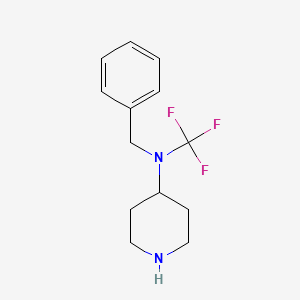
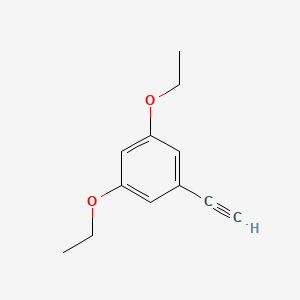
![1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester](/img/structure/B13977248.png)
